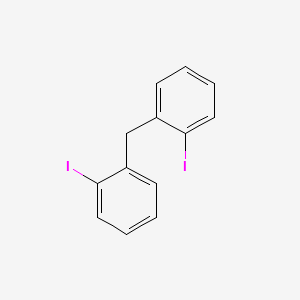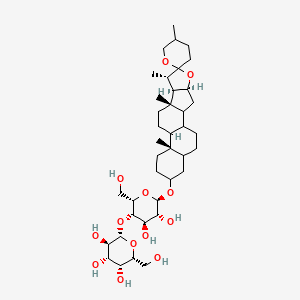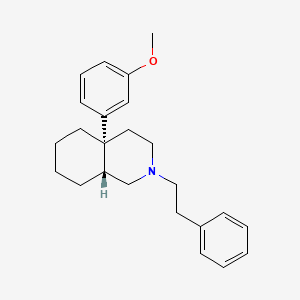
Butyl 2,2-dimethylpropaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a radical initiator in polymerization processes . This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,2-dimethylpropaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: Industrial production of this compound often employs continuous processes using plate exchangers with high heat exchange capacity . This method ensures efficient heat management, which is crucial for the stability and safety of the peroxide compound during production.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2,2-dimethylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals . These radicals can then participate in various polymerization reactions.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent due to its peroxide group.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which are essential for initiating polymerization reactions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, butyl 2,2-dimethylpropaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including styrene and acrylates .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
Mecanismo De Acción
The mechanism of action of butyl 2,2-dimethylpropaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are primarily the double bonds in monomers, and the pathways involved include radical chain reactions.
Comparación Con Compuestos Similares
tert-Butyl hydroperoxide: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups.
Cumene hydroperoxide: Used in similar applications but has different stability and reactivity profiles.
Uniqueness: Butyl 2,2-dimethylpropaneperoxoate is unique due to its specific decomposition temperature and the stability of the radicals it generates . This makes it particularly suitable for controlled polymerization processes where precise control over radical generation is required.
Propiedades
Número CAS |
39933-37-4 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
butyl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-11-12-8(10)9(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
DTGWMJJKPLJKQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


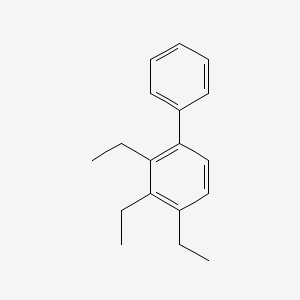
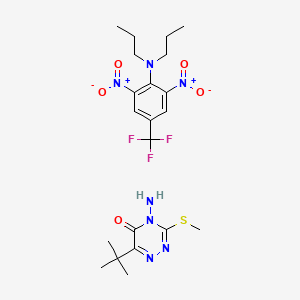
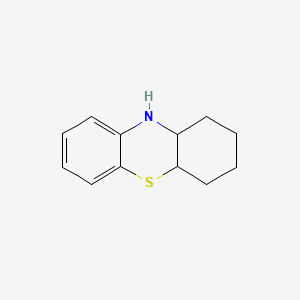
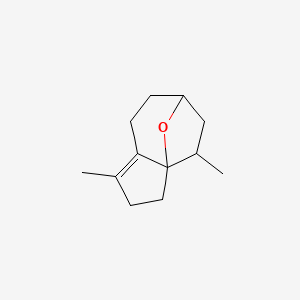
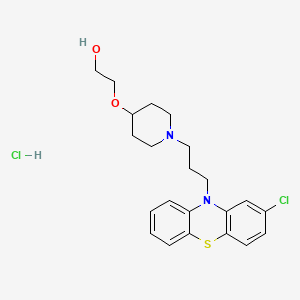
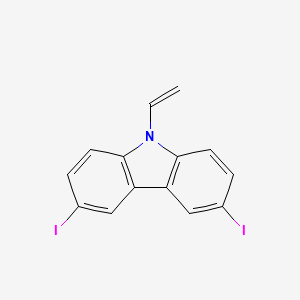
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
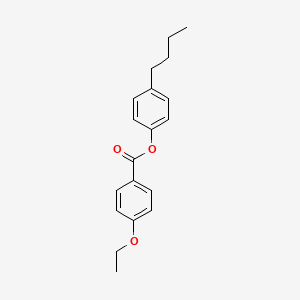
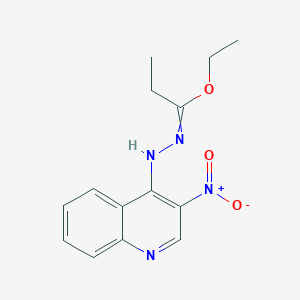
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
